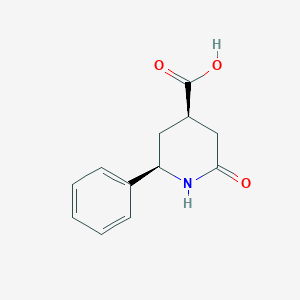

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid

描述

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique piperidine ring structure, which is substituted with a phenyl group and a carboxylic acid group. The stereochemistry of the compound, indicated by the (4R,6R) configuration, plays a crucial role in its chemical behavior and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted amino acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of chiral catalysts or enzymes can enhance the selectivity and yield of the desired enantiomer. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.

化学反应分析

Types of Reactions

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

科学研究应用

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex structures, particularly in asymmetric synthesis where chirality is crucial.

Biology

- Enzyme-Substrate Interactions : Its chiral nature enables the study of interactions between enzymes and substrates, providing insights into biochemical pathways.

- Protein-Ligand Binding Studies : The compound's ability to bind stereospecifically to proteins makes it valuable in drug design and development.

Medicine

- Therapeutic Applications : Due to its interaction with biological targets, (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is being explored for potential therapeutic uses, including:

- Retinol Binding Protein 4 Antagonism : It has shown promise in reducing lipofuscin bisretinoid formation in models of age-related macular degeneration, indicating its potential for treating retinal diseases .

- P2Y14 Receptor Modulation : Analogues of this compound are being studied for their affinity towards P2Y14 receptors, which are implicated in various physiological processes including inflammation and pain modulation .

Industry

- Pharmaceutical Production : The compound's chiral properties are advantageous in the pharmaceutical industry for producing enantiomerically pure drugs.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Utilized in asymmetric synthesis |

| Biology | Studies on enzyme-substrate interactions | Valuable for understanding biochemical pathways |

| Medicine | Potential therapeutic uses | Reduces lipofuscin formation; modulates P2Y14 receptors |

| Industry | Pharmaceutical production | Enhances production of enantiomerically pure drugs |

Case Studies

- Retinal Disease Treatment :

- P2Y14 Receptor Antagonism :

作用机制

The mechanism by which (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors in a stereospecific manner, influencing their activity. The exact pathways involved depend on the biological context and the specific target molecules.

相似化合物的比较

Similar Compounds

(4R,6R)-2-Oxo-6-methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

(4R,6R)-2-Oxo-6-ethylpiperidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid imparts unique chemical and biological properties compared to its analogs. The phenyl group can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s binding affinity and specificity for certain targets.

生物活性

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique stereochemistry and the presence of a phenyl group contribute to its biological activity, making it a valuable subject for research in pharmacology and biochemistry.

- Molecular Formula : C15H15N1O3

- Molecular Weight : 259.29 g/mol

- CAS Number : 2307783-87-3

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exhibits stereospecific binding, which enhances its affinity and selectivity for biological targets. This mechanism is crucial for its potential therapeutic effects, particularly in modulating enzyme activity and influencing receptor signaling pathways .

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antioxidant Activity : Exhibits the ability to scavenge free radicals, which can contribute to cellular damage and aging.

- Anti-inflammatory Effects : May inhibit inflammatory pathways, providing therapeutic potential in diseases characterized by chronic inflammation.

- Neuroprotective Properties : Shows promise in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection

In a study investigating neuroprotective effects, this compound was administered to neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups. The mechanism was attributed to the compound's ability to modulate intracellular signaling pathways associated with oxidative stress response .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. It was found that this compound effectively reduced the secretion of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Table 2: Comparison of Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | Strong | Strong |

| (4R,6R)-2-Oxo-6-methylpiperidine-4-carboxylic acid | Low | Moderate | Moderate |

| (4R,6R)-2-Oxo-6-benzylpiperidine-4-carboxylic acid | High | Weak | Low |

The presence of the phenyl group in this compound contributes significantly to its enhanced biological activity compared to its analogs. This structural feature allows for π–π interactions and improved binding affinity to biological targets .

属性

IUPAC Name |

(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-9(12(15)16)6-10(13-11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXQPXCUIGPFAL-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC(=O)N[C@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。